molecular formula C9H15BrO2 B3026949 Methyl 2-bromo-3-cyclopentylpropanoate CAS No. 1191453-82-3

Methyl 2-bromo-3-cyclopentylpropanoate

Cat. No. B3026949
CAS RN: 1191453-82-3
M. Wt: 235.12
InChI Key: IBRYTPZFAFCZGH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyclopentylpropanoate is a compound that is part of a broader class of organic molecules that include brominated esters and cyclopropane derivatives. These compounds are of significant interest in organic chemistry due to their potential as intermediates in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related brominated cyclopropane derivatives has been explored through various methods. For instance, methyl 1,1,2-tribromocyclopropanecarboxylate can be synthesized by dibromocyclopropanation of methyl α-bromoacrylate, which can then be converted into methyl 2-bromocyclopropene carboxylate using methyllithium at low temperatures . Additionally, the synthesis of structurally diverse bromomethyl cyclopropanes from α-bromoketones, aldehydes, and β-dicarbonyl compounds has been achieved using cyanogen bromide and triethylamine, yielding products with excellent yields .

Molecular Structure Analysis

The molecular structure of methyl 2-bromo-3-cyclopentylpropanoate and its derivatives is characterized by the presence of a bromine atom attached to a cyclopropane ring, which is a highly strained three-membered ring system. This structural feature is crucial as it imparts significant reactivity to the molecule, making it a valuable synthon for further chemical transformations.

Chemical Reactions Analysis

Brominated cyclopropane derivatives undergo a variety of chemical reactions. For example, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes lead to the synthesis of methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans . Electroreductive radical cyclization of bromo esters catalyzed by nickel complexes has been shown to form radical intermediates that undergo cyclization to afford various cyclic esters . Moreover, the reactions of bromofuranones with nucleophiles can result in the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by internal nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-bromo-3-cyclopentylpropanoate derivatives are influenced by the presence of the bromine atom and the cyclopropane ring. The bromine atom is a good leaving group, which facilitates nucleophilic substitution reactions. The cyclopropane ring introduces ring strain, which can lead to increased reactivity in certain chemical reactions. The synthesis and reactions of these compounds typically involve careful control of reaction conditions to manage their reactivity and to direct the formation of desired products .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-bromo-3-cyclopentylpropanoate is involved in various chemical reactions for the synthesis of complex molecules. For instance, it is used in the formation of cyclopropane lactones and fused heterocyclic compounds through reactions with stabilized carbanions, showcasing its utility in creating functionalized cyclopropanes and dihydrofurans as mixtures of diastereoisomers (Farin˜a et al., 1987). Additionally, it serves as a precursor in Meerwein reaction for synthesizing substituted 3-hydroxythiophenes, highlighting its versatility in accessing structurally diverse heterocycles (Ostapiuk et al., 2021).

Catalysis and Polymerization

In catalysis, methyl 2-bromo-3-cyclopentylpropanoate participates in reactions leading to the formation of significant intermediates for further chemical transformations. This includes its role in generating oxallyl intermediates from 2-bromo-3-pentanone, which then undergo [4+3]-Cycloaddition reactions, demonstrating its applicability in constructing complex molecular architectures (Föhlisch et al., 1987). Its involvement in polymerization processes, particularly in the radical homopolymerization leading to polymers with specific properties, also underscores its importance in material science (Moszner et al., 2003).

Environmental Research

In environmental research, derivatives similar to methyl 2-bromo-3-cyclopentylpropanoate, such as methyl bromide, are studied for their impact and degradation in the environment. Research focuses on finding alternatives and studying the kinetics of these compounds in the atmosphere and soil, which is critical for understanding their environmental fate and developing strategies for their replacement (Schneider et al., 2003).

Safety and Hazards

“Methyl 2-bromo-3-cyclopentylpropanoate” is classified as corrosive . The compound’s hazard statements include H302 and H314 , indicating that it is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 2-bromo-3-cyclopentylpropanoate is a halogenated compound, and its primary targets are typically carbon atoms in organic molecules that can undergo nucleophilic substitution or addition reactions .

Mode of Action

The compound can participate in various organic reactions. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . In the context of Suzuki-Miyaura cross-coupling reactions, it can act as an electrophile, reacting with organoboron reagents .

Biochemical Pathways

In Suzuki-Miyaura cross-coupling reactions, the compound can react with organoboron reagents to form new carbon-carbon bonds . This reaction involves the oxidative addition of the compound to a palladium(0) catalyst, transmetalation with an organoboron reagent, and reductive elimination to form the coupled product .

Result of Action

The primary result of the compound’s action is the formation of new organic molecules through reactions such as nucleophilic substitution or cross-coupling . These reactions can lead to the synthesis of complex organic compounds, including pharmaceuticals and materials.

Action Environment

The action of Methyl 2-bromo-3-cyclopentylpropanoate can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, base, and solvent, as well as reaction temperature and time . Additionally, the compound’s stability and reactivity can be influenced by storage conditions, such as temperature .

properties

IUPAC Name

methyl 2-bromo-3-cyclopentylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRYTPZFAFCZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289520
Record name Methyl α-bromocyclopentanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyclopentylpropanoate

CAS RN

1191453-82-3
Record name Methyl α-bromocyclopentanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191453-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-bromocyclopentanepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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